molecular formula C8H5BrN2 B1338702 6-Bromocinnoline CAS No. 318276-72-1

6-Bromocinnoline

Cat. No. B1338702
M. Wt: 209.04 g/mol
InChI Key: NUILLMMTUCMJNA-UHFFFAOYSA-N
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Description

6-Bromocinnoline is a brominated quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom on the quinoline ring can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of 6-bromocinnoline derivatives has been explored in various contexts. For instance, the preparation of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives, which may act as irreversible inhibitors of tyrosine kinases, involves acylation of 6-amino-4-(3-bromophenylamino)quinazoline with unsaturated acid chlorides or mixed anhydrides . Another study describes the synthesis of a 6-bromoquinoline derivative through a condensation between β-keto esters and 4-bromoaniline, followed by a cyclization reaction known as the Knorr synthesis . Additionally, 6-bromo-2-(substituted)-3-(1-phenyl-ethyl)-3,4-dihydro-1H-isophosphinoline 2-chalcogenides were synthesized from 4-bromophenol derivatives, showcasing the versatility of 6-bromocinnoline in synthesizing phosphorus-containing heterocycles with potential biological activity .

Molecular Structure Analysis

The molecular structure of 6-bromocinnoline derivatives has been studied using various spectroscopic and computational techniques. For example, the molecular structure, vibrational frequencies, and chemical shifts of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid were investigated using Gaussian09 software, revealing insights into the charge transfer within the molecule and the stability arising from hyper-conjugative interactions .

Chemical Reactions Analysis

6-Bromocinnoline derivatives participate in various chemical reactions, which are essential for the synthesis of complex molecules. The regioselective intramolecular ring closure of 2-amino-6-bromo-2,6-dideoxyhexono-1,4-lactones to form iminuronic acid analogues is one such reaction, demonstrating the utility of 6-bromocinnoline in synthesizing sugar mimetics . Additionally, the synthesis of 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline involves a coupling reaction, highlighting the reactivity of 6-bromocinnoline derivatives in forming complex quinoline structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromocinnoline derivatives are influenced by the presence of the bromine atom and the specific substituents on the quinoline ring. These properties are crucial for the biological activity and solubility of the compounds. For instance, attaching a basic functional group onto the Michael acceptor in quinazoline derivatives enhances reactivity and water solubility, leading to compounds with improved biological properties . The synthesis of 2,6-dialkyl-4-bromoaniline demonstrates the impact of alkyl substituents on the yield and reaction conditions of brominated anilines10.

Scientific Research Applications

  • Anticancer Potential :

    • Quinoline derivatives, including 6-Bromo-5-nitroquinoline, have shown significant antiproliferative activity against various cancer cell lines such as rat glioblastoma, human cervical cancer cells, and human adenocarcinoma. This suggests their potential as anticancer agents (Köprülü et al., 2018).
  • Synthesis and Chemical Properties :

    • Research on the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one provides insights into the chemical synthesis processes involving brominated quinoline derivatives. This study is significant in understanding the chemical properties and potential applications of these compounds (Wlodarczyk et al., 2011).
  • Antimicrobial and Antimalarial Properties :

    • A series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives demonstrated antimicrobial and antimalarial activities. This highlights the potential use of 6-Bromocinnoline derivatives in treating infectious diseases (Parthasaradhi et al., 2015).
  • Hypoglycemic Activity :

    • Studies on derivatives of embelin, such as 6-bromoembelin, have shown hypoglycemic activity in diabetic rats, suggesting potential applications in diabetes treatment (Stalin et al., 2016).
  • Potential in Neurodegenerative and Diabetic Diseases :

    • 6-Bromoindirubin-3′-oxime (6BIO), a derivative, was found to activate cytoprotective cellular modules and suppress cellular senescence-mediated biomolecular damage in human fibroblasts, indicating its potential use in addressing aging-related diseases (Sklirou et al., 2017).
  • Antitumor Activities :

    • Certain novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives, including brominated variants, were synthesized and evaluated for antitumor activities. Some compounds exhibited notable growth inhibition of cancer cells, emphasizing the potential of brominated quinoline derivatives in cancer treatment (El-Agrody et al., 2012).

Safety And Hazards

The safety and hazards of 6-Bromocinnoline are not fully known. It is recommended to handle this compound with appropriate safety precautions .

properties

IUPAC Name

6-bromocinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-1-2-8-6(5-7)3-4-10-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUILLMMTUCMJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=N2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459432
Record name 6-bromocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromocinnoline

CAS RN

318276-72-1
Record name 6-Bromocinnoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318276-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of bis(pinacolato)diboron (6.4 g, 25 mmol), potassium acetate (6.8 g, 69 mmol), dichloro[1,1′bis(diphenylphoshino)ferrocene]palladium(II) dichloromethane adduct (0.50 g, 0.69 mmol), and 6-bromo-4-chlorocinnoline (5.60 g, 23 mmol), was added DMF (50.00 mL, 646 mmol) and the overall mixture was heated at 80° C. overnight. After cooling and checking by LC-MS, the overall mixture was concentrated with silica and purified with ISCO (40 g, hexanes/EA, 1:0 to 1:1) to provide the title compound 6-bromocinnoline (1.48, 31%) as a yellow solid. LCMS (API-ES) m/z (%): 210.0 (100%, M++H).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
dichloro[1,1′bis(diphenylphoshino)ferrocene]palladium(II) dichloromethane adduct
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
31%

Synthesis routes and methods II

Procedure details

Quantity
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Synthesis routes and methods III

Procedure details

A solution of Example 34E (3.5 g, 14 mmol) in water (50 mL) was heated to reflux, treated dropwise with a solution of CuSO4 (2.8 g, 17.5 mmol) in water (20 mL), refluxed for 2 hours, cooled to room temperature, adjusted to pH 7 with saturated NaHCO3 (aq), and extracted with ethyl acetate (2×25 mL). The combined extracts were concentrated and the residue was purified by flash column chromatography on silica gel with 1:1 hexanes/ethyl acetate to provide the desired product (0.7 g, 24%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Three
Yield
24%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromocinnoline
Reactant of Route 2
6-Bromocinnoline
Reactant of Route 3
6-Bromocinnoline
Reactant of Route 4
6-Bromocinnoline
Reactant of Route 5
6-Bromocinnoline
Reactant of Route 6
6-Bromocinnoline

Citations

For This Compound
14
Citations
K Schofield, T Swain - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… Chem., 1946, 11, 419), who noticed that, although phosphorus oxychloride at 95" converted 6-bromo-4hydroxycinnoline into 4-chloro-6-bromocinnoline, a mixture of phosphorus …
Number of citations: 16 pubs.rsc.org
JR Keneford, JCE Simpson - Journal of the Chemical Society …, 1947 - pubs.rsc.org
… 4-Chloro-6-bromocinnoline, pale yellow needles, had mp 136-138" [Leonard and Boyd, Zoc. cit., give 136-137" and 127-128" (interconvertible)]. : 7-Dichlorocinnoline formed colourless …
Number of citations: 17 pubs.rsc.org
NA Danilkina, NS Bukhtiiarova, AI Govdi, AA Vasileva… - Molecules, 2019 - mdpi.com
… Hence 4-azido-6-bromocinnoline 5 was obtained in good yield (Scheme 2). Next we tried to carry out the Suzuki coupling. Despite the fact that this transformation of substrates bearing …
Number of citations: 8 www.mdpi.com
SW Wright - Name Reactions in Heterocyclic Chemistry II, 2011 - Wiley Online Library
… In this case, the l/f-4-cinnolone product 11 of the Borsche synthesis was reduced to afford the desired intermediate 6-bromocinnoline 12, which was subjected to a Stille coupling to …
Number of citations: 2 onlinelibrary.wiley.com
K Schofield, T Swain - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
4-Cinnolylhydrazine and its 3-chloro-, 6-chloro-, and 6-bromo-derivatives are described. Except for the 3-chloro-compound, these are oxidised by aqueous copper sulphate to the …
Number of citations: 1 pubs.rsc.org
KW Woods, JP Fischer, A Claiborne, T Li… - Bioorganic & medicinal …, 2006 - Elsevier
… Example 39 requires the preparation of 6-bromocinnoline (16). The synthesis is outlined in … CuSO 4 leads to removal of the hydrazine and isolation of the desired 6-bromocinnoline 16. …
Number of citations: 103 www.sciencedirect.com
JJ Aitken - 1975 - research-repository.st-andrews.ac …
The synthesis of a series of 6-substituted 4-methylcinnolines is described along with their oxidation and the separation of the oxidation products. An unsuccessful attempt to study the …
DB Kimball, TJR Weakley… - The Journal of Organic …, 2002 - ACS Publications
A new route to isoindazoles and cinnolines through the cyclization of (2-alkynylphenyl)triazenes under neutral conditions is presented. The products that result from heating the starting …
Number of citations: 104 pubs.acs.org
W Yu, J Liu, D Clausen, Y Yu, JL Duffy… - Journal of Medicinal …, 2021 - ACS Publications
We describe the discovery of histone deacetylase (HDACs) 1, 2, and 3 inhibitors with ethyl ketone as the zinc-binding group. These HDACs 1, 2, and 3 inhibitors have good enzymatic …
Number of citations: 7 pubs.acs.org
N Nishimura, A Siegmund, L Liu, K Yang… - Journal of medicinal …, 2011 - ACS Publications
… This compound was prepared from 4b (0.296 g, 0.72 mmol) and 6-bromocinnoline (0.150 g, 0.72 mmol) according to the general Suzuki coupling method to afford the title compound (…
Number of citations: 72 pubs.acs.org

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